![molecular formula C18H18O5 B2416606 3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic Acid CAS No. 13655-10-2](/img/structure/B2416606.png)
3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic Acid
Vue d'ensemble
Description
3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic Acid is a chemical compound with the molecular formula C11H12O5 . It has an average mass of 224.210 Da and a monoisotopic mass of 224.068466 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoic acid group attached to a phenyl group, which is further connected to another phenyl group through an ether linkage . The second phenyl group is substituted with a carboxyethyl group .Physical And Chemical Properties Analysis
This compound has a heat capacity of 72.8±3.0 kJ/mol . Its flash point is 172.5±16.7 °C, and it has an index of refraction of 1.565 . It also has a molar refractivity of 54.9±0.3 cm³ .Applications De Recherche Scientifique
Renewable Building Block for Polybenzoxazine : 3-(4-Hydroxyphenyl)propanoic acid, a related compound, has been explored as a renewable building block in materials science. It enhances the reactivity of molecules towards benzoxazine ring formation, providing a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic hydroxyl-bearing molecules or macromolecules (Acerina Trejo-Machin et al., 2017).
Anti-inflammatory Activities : Compounds structurally similar to 3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic acid have been isolated from plant sources, exhibiting modest anti-inflammatory activities. These findings enrich our understanding of the chemical components of certain plants and their potential health benefits (Xiaolei Ren et al., 2021).
High-temperature Behavior in Polyester Processing : Studies on the reactions of model compounds at high temperatures provide insights into the behavior of hydroxyl and carboxyl polyester chain ends in the presence of triphenyl phosphite. These insights are crucial for understanding and improving polyester processing techniques (B. Jacques et al., 1996).
Photodynamic Therapy Applications : Novel asymmetric phthalocyanine compounds, which include a structure similar to 3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic acid, have been synthesized and linked to gold nanotriangles. These compounds exhibit improved triplet and singlet oxygen quantum yields, making them promising candidates for photodynamic therapy (Edith Dube et al., 2018).
Synthesis of Optically Active Metabolites : The synthesis of optically active isomers of a compound similar to 3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic acid has been achieved. This process provides valuable methods for industrial synthesis of such compounds, which could have various applications, including medicinal uses (T. Kametani et al., 1978).
Propriétés
IUPAC Name |
3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c19-17(20)11-5-13-1-7-15(8-2-13)23-16-9-3-14(4-10-16)6-12-18(21)22/h1-4,7-10H,5-6,11-12H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCHMOVWJBXLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OC2=CC=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



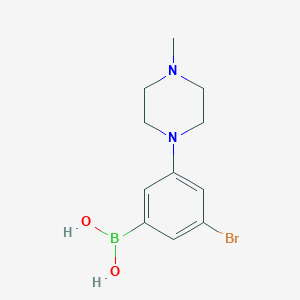
![N-[4-({4-[2-hydroxy-3-(2-naphthyloxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B2416524.png)
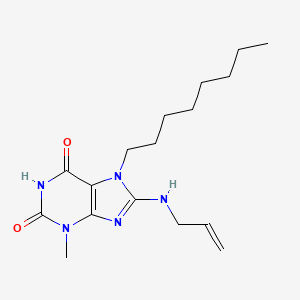
![2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine](/img/structure/B2416526.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine](/img/structure/B2416527.png)
![3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2416528.png)
![Furan-2-yl(4-(6-((2-hydroxyethyl)(methyl)amino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2416530.png)

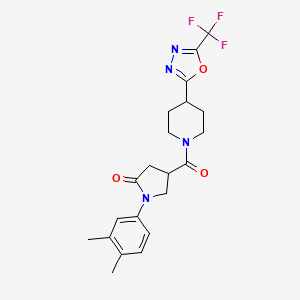
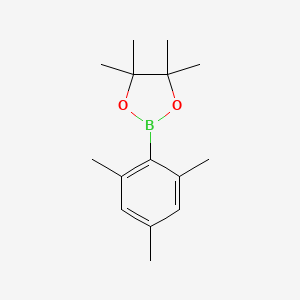
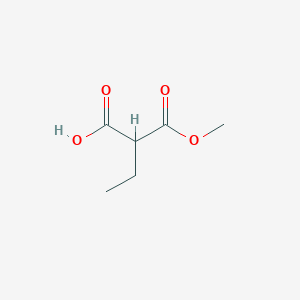
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2416543.png)

